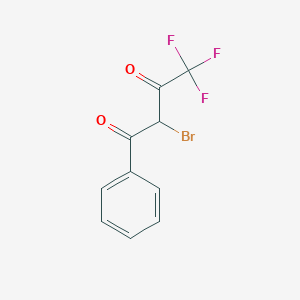
2-(Thiocyanato)ethyl phosphorodichloridoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiocyanato)ethyl phosphorodichloridoite is a chemical compound that contains a thiocyanato group (SCN) attached to an ethyl chain, which is further bonded to a phosphorodichloridoite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiocyanato)ethyl phosphorodichloridoite typically involves the introduction of a thiocyanato group into an organic molecule. This can be achieved through various methods, including photochemical and electrochemical thiocyanation reactions. These methods involve the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using chemical oxidants or electrochemical methods. These processes are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(Thiocyanato)ethyl phosphorodichloridoite undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the thiocyanato group or other parts of the molecule.
Substitution: The thiocyanato group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chemical oxidants, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanato group can produce hydrogen sulfate and hydrogen cyanide under acidic conditions .
Scientific Research Applications
2-(Thiocyanato)ethyl phosphorodichloridoite has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Thiocyanato)ethyl phosphorodichloridoite involves the interaction of its thiocyanato group with molecular targets. The SCN group can undergo one-electron oxidation to form SCN radicals, which then react with various substrates. This process is crucial in its role as an intermediate in redox reactions and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiocyanate: A simple anion with similar reactivity but lacks the ethyl and phosphorodichloridoite moieties.
Organic thiocyanates: Compounds containing the SCN group bonded to organic molecules, used in similar applications.
Uniqueness
2-(Thiocyanato)ethyl phosphorodichloridoite is unique due to its specific structure, which combines the reactivity of the thiocyanato group with the properties of the ethyl and phosphorodichloridoite moieties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler thiocyanates .
Properties
CAS No. |
140476-47-7 |
|---|---|
Molecular Formula |
C3H4Cl2NOPS |
Molecular Weight |
204.01 g/mol |
IUPAC Name |
2-dichlorophosphanyloxyethyl thiocyanate |
InChI |
InChI=1S/C3H4Cl2NOPS/c4-8(5)7-1-2-9-3-6/h1-2H2 |
InChI Key |
AKYXQJBVOUTPOW-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#N)OP(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


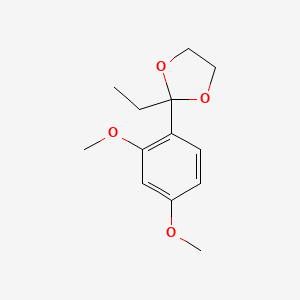
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)


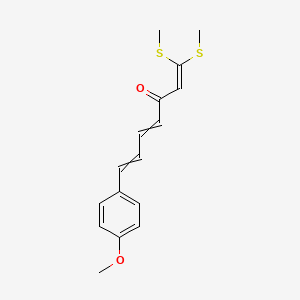
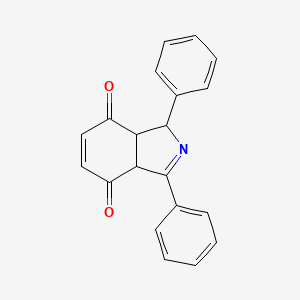
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

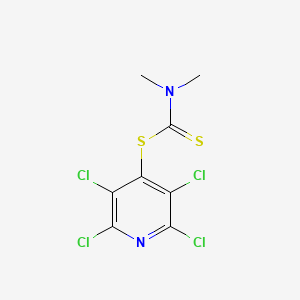
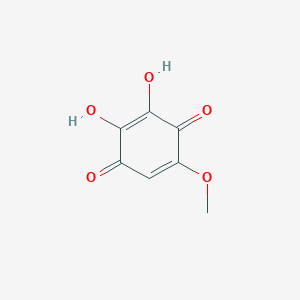
silane](/img/structure/B14266986.png)

